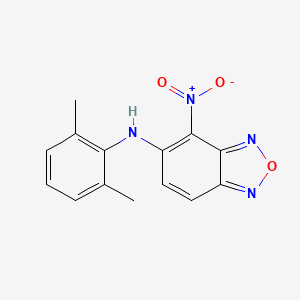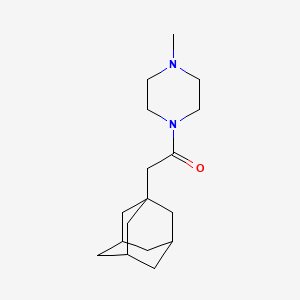
N,N'-bis(2,3-dimethylphenyl)-1,5-naphthalenedisulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(2,3-dimethylphenyl)-1,5-naphthalenedisulfonamide (also known as BDN) is a chemical compound that has been widely studied for its potential applications in scientific research. BDN is a sulfonamide derivative that has been shown to exhibit a range of interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of BDN is not well understood. However, it is believed that BDN interacts with biomolecules through a combination of hydrophobic and electrostatic interactions. This allows it to bind to specific sites on biomolecules and alter their function.
Biochemical and Physiological Effects:
BDN has been shown to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. It has also been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BDN in lab experiments is its high affinity for certain biomolecules. This allows researchers to study the interactions between biomolecules with a high degree of precision. However, one limitation of using BDN is that it can be difficult to synthesize and purify.
Orientations Futures
There are many potential future directions for research on BDN. One area of interest is in the development of new drugs that target specific biomolecules. Another area of interest is in the study of the interactions between biomolecules, such as protein-protein interactions and protein-DNA interactions. Additionally, further research is needed to better understand the mechanism of action of BDN and to develop more efficient synthesis methods.
Méthodes De Synthèse
BDN can be synthesized through a multi-step process starting from 2,3-dimethylnaphthalene. The first step involves the bromination of 2,3-dimethylnaphthalene to yield 2,3-dimethyl-1-bromonaphthalene. This compound is then reacted with sodium sulfite to form 2,3-dimethyl-1-naphthalenesulfonic acid. The final step involves the reaction of 2,3-dimethyl-1-naphthalenesulfonic acid with 2,3-dimethylaniline to form BDN.
Applications De Recherche Scientifique
BDN has been studied extensively for its potential applications in scientific research. One of its most promising applications is in the field of molecular recognition. BDN has been shown to have a high affinity for certain biomolecules, such as proteins and nucleic acids. This makes it a valuable tool for studying the interactions between biomolecules and for developing new drugs that target specific biomolecules.
Propriétés
IUPAC Name |
1-N,5-N-bis(2,3-dimethylphenyl)naphthalene-1,5-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S2/c1-17-9-5-13-23(19(17)3)27-33(29,30)25-15-7-12-22-21(25)11-8-16-26(22)34(31,32)28-24-14-6-10-18(2)20(24)4/h5-16,27-28H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXPUEAEPPDFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NC4=CC=CC(=C4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-4-[(2-nitrophenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5217933.png)
![1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine](/img/structure/B5217942.png)
![2-methoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5217943.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5217954.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5217968.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B5217981.png)
![2-chloro-N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5217984.png)
![2-[1]benzothieno[2,3-d][1,3]oxazol-2-yl-1H-indene-1,3(2H)-dione](/img/structure/B5217994.png)

![4-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B5218009.png)
![2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-(1-phenylethyl)acetamide](/img/structure/B5218027.png)
![3-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5218035.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5218037.png)